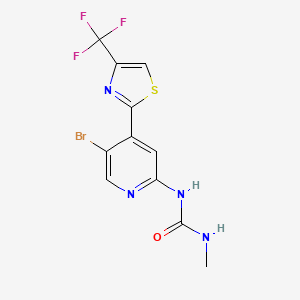
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea is a complex organic compound that features a thiazole ring, a pyridine ring, and a urea moiety The presence of bromine and trifluoromethyl groups adds to its chemical diversity and potential reactivity
Preparation Methods
The synthesis of 1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the urea moiety. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: In the materials science field, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea can be compared with other thiazole and pyridine derivatives:
Similar Compounds: Compounds like 2-aminothiazole, 2-bromopyridine, and 4-(trifluoromethyl)thiazole share structural similarities with the compound .
Uniqueness: The combination of the thiazole and pyridine rings with the urea moiety, along with the presence of bromine and trifluoromethyl groups, makes this compound unique. Its specific structure allows for distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H8BrF3N4OS |
|---|---|
Molecular Weight |
381.17 g/mol |
IUPAC Name |
1-[5-bromo-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C11H8BrF3N4OS/c1-16-10(20)19-8-2-5(6(12)3-17-8)9-18-7(4-21-9)11(13,14)15/h2-4H,1H3,(H2,16,17,19,20) |
InChI Key |
PWMYHODYEOHSCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=C(C(=C1)C2=NC(=CS2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)
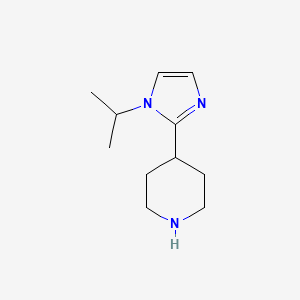

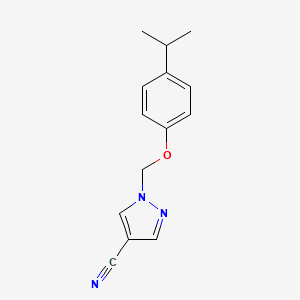



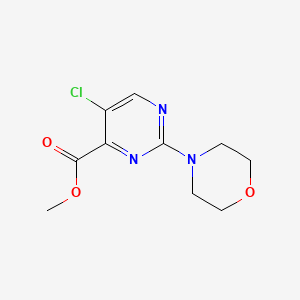

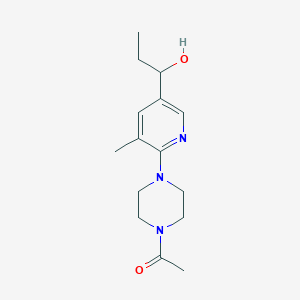
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)



